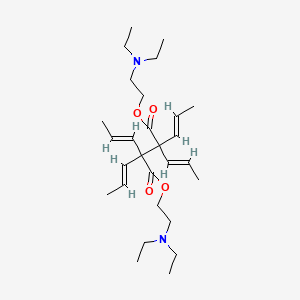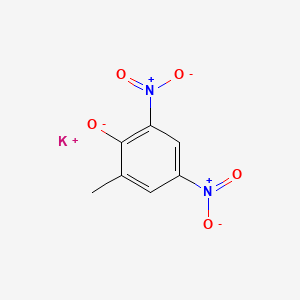
DNOC-potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DNOC-potassium is synthesized through the sulfonation of ortho-cresol with excess sulfuric acid at temperatures between 80°C and 100°C. The resulting disulfonate is then treated with nitric acid to produce DNOC. The potassium salt is formed by neutralizing DNOC with potassium hydroxide .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and nitration processes, followed by neutralization with potassium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: DNOC-potassium undergoes various chemical reactions, including:
Oxidation: DNOC can be oxidized to form dinitrophenol derivatives.
Reduction: Reduction of DNOC leads to the formation of aminophenol derivatives.
Substitution: DNOC can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Halogenating agents like chlorine and bromine are employed.
Major Products:
Oxidation: Dinitrophenol derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated DNOC compounds.
Wissenschaftliche Forschungsanwendungen
DNOC-potassium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in treating certain metabolic disorders.
Industry: Employed as a pesticide in agriculture to control insect and weed pests
Wirkmechanismus
DNOC-potassium acts as an uncoupler of oxidative phosphorylation, disrupting the production of adenosine triphosphate (ATP) in mitochondria. This leads to increased metabolic rate and energy expenditure, ultimately causing cellular toxicity. The primary molecular targets are the mitochondrial membrane proteins involved in the electron transport chain .
Vergleich Mit ähnlichen Verbindungen
Dinoseb: A related compound where the methyl group is replaced by a sec-butyl group.
Dinoterb: Similar to DNOC but with a tert-butyl group.
Dinocap: Contains a 1-methylheptyl group instead of the methyl group in DNOC
Uniqueness: DNOC-potassium is unique due to its high solubility in water and moderate volatility, which enhances its effectiveness as a pesticide. Its ability to disrupt ATP production makes it a potent insecticide and herbicide .
Eigenschaften
CAS-Nummer |
5787-96-2 |
|---|---|
Molekularformel |
C7H5KN2O5 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
potassium;2-methyl-4,6-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.K/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14;/h2-3,10H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
ZSUHWKOUWKJIOR-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


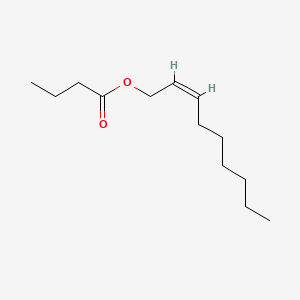
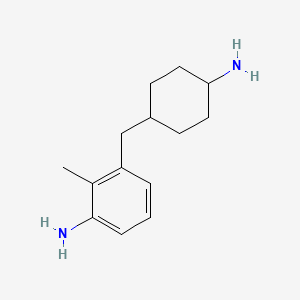

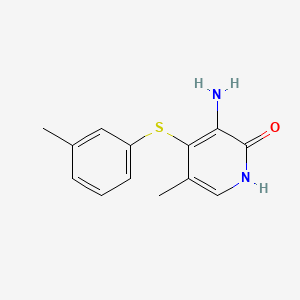
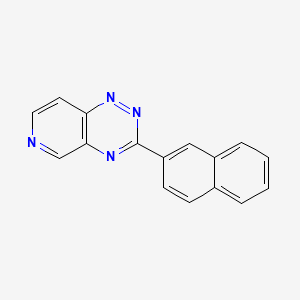
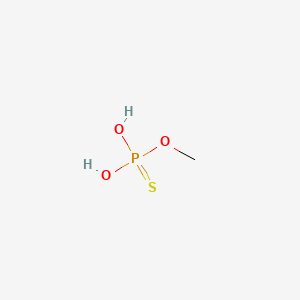
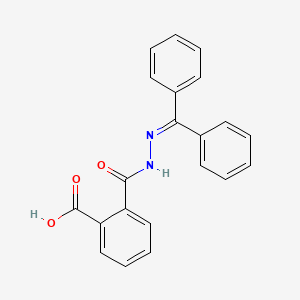
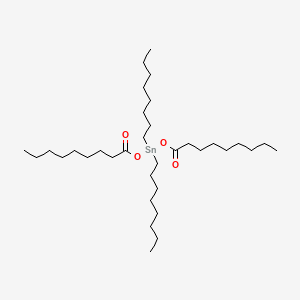
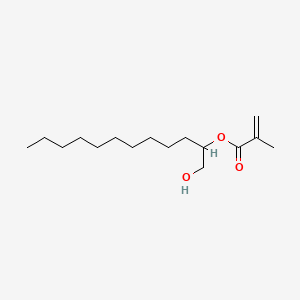

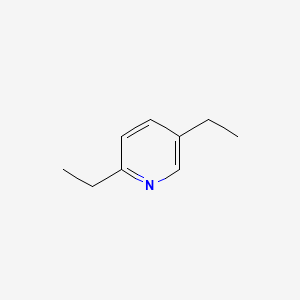

![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
